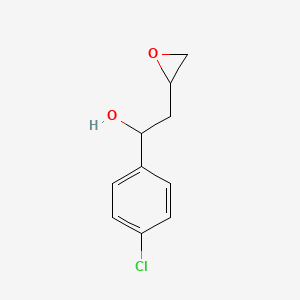![molecular formula C8H10N4O2 B13159476 [4-(N'-Hydroxycarbamimidoyl)phenyl]urea](/img/structure/B13159476.png)
[4-(N'-Hydroxycarbamimidoyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(N’-Hydroxycarbamimidoyl)phenyl]urea: is a chemical compound with the molecular formula C8H10N4O2 and a molecular weight of 194.19 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(N’-Hydroxycarbamimidoyl)phenyl]urea typically involves the reaction of 4-isocyanatophenyl isocyanate with hydroxylamine hydrochloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for [4-(N’-Hydroxycarbamimidoyl)phenyl]urea are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: [4-(N’-Hydroxycarbamimidoyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oximes or nitriles.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: [4-(N’-Hydroxycarbamimidoyl)phenyl]urea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and functionalized materials .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an anticancer agent. Preliminary studies have shown that it can inhibit the growth of certain cancer cell lines .
Industry: In the industrial sector, [4-(N’-Hydroxycarbamimidoyl)phenyl]urea is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance of these materials .
Mechanism of Action
The mechanism of action of [4-(N’-Hydroxycarbamimidoyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
[4-(N’-Hydroxycarbamimidoyl)phenyl]boronic acid: This compound shares a similar structure but contains a boronic acid group instead of a urea group.
Diethyl (5-Benzyl-2-(4-(N’-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate: This compound contains both amidoxime and phosphonyl functional groups and is studied for its antiparasitic properties.
Uniqueness: [4-(N’-Hydroxycarbamimidoyl)phenyl]urea is unique due to its urea functional group, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from similar compounds.
Properties
Molecular Formula |
C8H10N4O2 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]urea |
InChI |
InChI=1S/C8H10N4O2/c9-7(12-14)5-1-3-6(4-2-5)11-8(10)13/h1-4,14H,(H2,9,12)(H3,10,11,13) |
InChI Key |
LIXNCCCXFDABSG-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/N)NC(=O)N |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


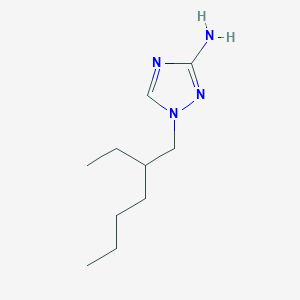
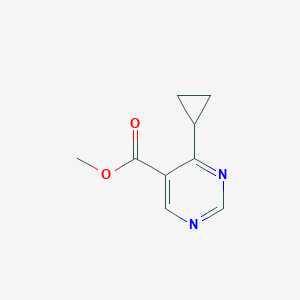
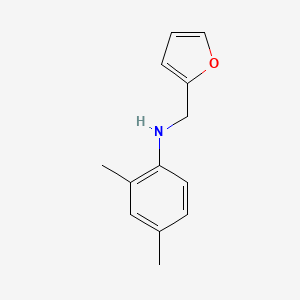
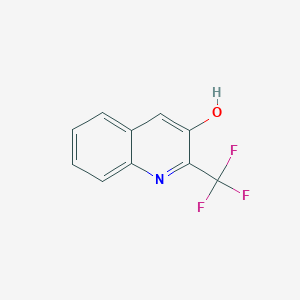

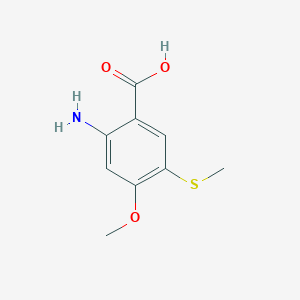

![3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13159431.png)
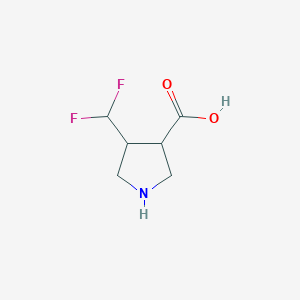
![2,2'-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene](/img/structure/B13159452.png)
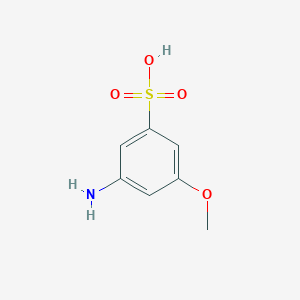
![(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B13159459.png)

